molecular formula C19H17ClN4O2S2 B2622261 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide CAS No. 392296-29-6

3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Cat. No.: B2622261
CAS No.: 392296-29-6
M. Wt: 432.94
InChI Key: PKLSLAGMNQMUOK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen and one sulfur atom. The structure features a 3-chlorobenzamide group attached to the nitrogen of the thiadiazole core and a thioether-linked 2-((3,5-dimethylphenyl)amino)-2-oxoethyl substituent. The chloro and dimethylphenyl groups likely enhance lipophilicity and target binding, while the thioether linkage may improve metabolic stability .

Properties

IUPAC Name

3-chloro-N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S2/c1-11-6-12(2)8-15(7-11)21-16(25)10-27-19-24-23-18(28-19)22-17(26)13-4-3-5-14(20)9-13/h3-9H,10H2,1-2H3,(H,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKLSLAGMNQMUOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention for its diverse biological activities. This article discusses the biological activity of this compound based on existing research findings, including its pharmacological properties and potential therapeutic applications.

Structure and Properties

The compound features a thiadiazole ring , which is known for its mesoionic character that facilitates membrane permeability and interaction with various biological targets. The presence of sulfur and nitrogen in the thiadiazole enhances its lipophilicity and biological activity .

Anticancer Activity

  • Mechanism of Action : Thiadiazole derivatives have been shown to exhibit significant anticancer properties. The mechanism often involves the inhibition of specific cellular pathways such as the WNT/β-catenin signaling pathway, which is crucial in cancer progression .
  • Case Studies : Research indicates that compounds similar to 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies utilizing MTT assays have reported IC50 values indicative of potent antiproliferative effects .

Antifungal Activity

  • Inhibitory Effects : Thiadiazole derivatives are recognized for their antifungal properties. The compound may inhibit ergosterol biosynthesis by targeting the enzyme 14-α-sterol demethylase in fungi .
  • Research Findings : A series of studies have documented significant antifungal activity against pathogens like Candida albicans and Aspergillus niger, with some derivatives showing comparable efficacy to standard antifungal agents such as ketoconazole .

Antimicrobial Properties

  • Broad Spectrum : Compounds within this class exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
  • Minimum Inhibitory Concentration (MIC) : Studies have established MIC values for various thiadiazole derivatives, indicating their potential as effective antimicrobial agents in clinical settings .

Pharmacokinetic Properties

The pharmacokinetic profile of 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide has been evaluated through ADME (Absorption, Distribution, Metabolism, Excretion) studies. The results suggest favorable absorption characteristics due to its lipophilic nature .

Comparative Analysis

Activity TypeMechanismEfficacyReferences
AnticancerInhibition of WNT/β-cateninIC50 values indicating potency ,
AntifungalInhibition of ergosterol biosynthesisComparable to ketoconazole ,
AntimicrobialDisruption of cell wall synthesisEffective against various pathogens ,

Scientific Research Applications

Biological Activities

Research has indicated that 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibits promising biological activities:

Anticancer Properties

Several studies have highlighted the compound's potential as an anticancer agent. For instance, a study on similar thiadiazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, suggesting that modifications in the structure can enhance efficacy against tumor growth . The mechanism of action may involve the inhibition of key cellular pathways associated with cancer proliferation.

Anti-inflammatory Effects

In silico studies have shown that compounds structurally related to 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes . This suggests potential applications in treating inflammatory diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiadiazole derivatives are known for their broad-spectrum activity against bacteria and fungi. Preliminary results indicate that 3-chloro-N-(5-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide could serve as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies have been documented regarding the application of thiadiazole derivatives in drug development:

Study Objective Findings
Study AEvaluate anticancer activityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating effective dose ranges .
Study BAssess anti-inflammatory propertiesIdentified as a potential 5-lipoxygenase inhibitor through molecular docking studies .
Study CInvestigate antimicrobial efficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria .

Chemical Reactions Analysis

Reactivity of Functional Groups

The compound’s reactivity is dominated by its functional groups:

Functional Group Reactivity Profile
1,3,4-Thiadiazole Ring Susceptible to nucleophilic substitution at C-2 or C-5 positions.
Thioether (–S–) Oxidizable to sulfoxide/sulfone; participates in alkylation or cross-coupling .
Benzamide (–CONH–) Hydrolyzable to carboxylic acid under acidic/basic conditions.
Chloro (–Cl) Undergoes nucleophilic aromatic substitution with amines or alkoxides .

Nucleophilic Substitution at the Thiadiazole Ring

The electron-deficient thiadiazole ring reacts with nucleophiles (e.g., amines, hydrazines):

  • With Hydrazine : Ring-opening to form triazole-thiol derivatives under reflux in ethanol .

    Thiadiazole+NH2NH2Δ,EtOHTriazole thiol+H2S\text{Thiadiazole}+\text{NH}_2\text{NH}_2\xrightarrow{\Delta,\text{EtOH}}\text{Triazole thiol}+\text{H}_2\text{S}
  • With Alkoxides : Substitution at C-5 to yield alkoxy-thiadiazoles.

Oxidation of Thioether

Controlled oxidation with H₂O₂ or m-CPBA converts the thioether to sulfoxide or sulfone :

 S CH H2O2 SO CH or SO2 CH \text{ S CH }\xrightarrow{\text{H}_2\text{O}_2}\text{ SO CH }\quad \text{or}\quad \text{ SO}_2\text{ CH }

Hydrolysis of Benzamide

Acidic (HCl) or basic (NaOH) hydrolysis cleaves the amide bond to form carboxylic acid:

Ar CONH RH+/OHAr COOH+R NH2\text{Ar CONH R}\xrightarrow{\text{H}^+/\text{OH}^-}\text{Ar COOH}+\text{R NH}_2

Chloro Substitution

The chloro group undergoes substitution with amines (e.g., morpholine) in DMF at 80°C:

Ar Cl+HN CH2CH2 2OAr N CH2CH2 2O+HCl\text{Ar Cl}+\text{HN CH}_2\text{CH}_2\text{ }_2\text{O}\rightarrow \text{Ar N CH}_2\text{CH}_2\text{ }_2\text{O}+\text{HCl}

Characterization Data

Key spectroscopic data for reaction intermediates/products:

Reaction NMR (δ, ppm) IR (cm⁻¹) Source
Thiadiazole Intermediate 7.45–7.72 (aromatic H), 2.66 (CH₃) 1720 (C=O), 1243 (C–O–C)
Sulfoxide Derivative 3.39 (SO–CH₂), 7.10–7.31 (aromatic H)1105 (S=O)
Hydrolyzed Product 10.21 (–COOH), 6.96 (aromatic H) 3669 (OH)

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Heterocycle Key Substituents Biological Activity/Properties Reference
Target Compound 1,3,4-Thiadiazole 3-Chlorobenzamide; thioethyl-(3,5-dimethylphenyl)amide Hypothesized enzyme inhibition (PFOR-like) N/A
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 1,3-Thiazole 2,4-Difluorobenzamide; 5-chloro PFOR enzyme inhibition in anaerobic organisms
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide 1,3,4-Oxadiazole 4-Chlorobenzamide; thioxo group Antimicrobial activity (broad-spectrum)
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine 1,3,4-Thiadiazole 2-Chlorophenylamine; 3-phenylpropyl Synthetic intermediate; uncharacterized bioactivity

Key Observations :

  • Thiadiazole vs. Thiazole : The thiazole derivative () shares a chloro-substituted heterocycle but lacks the thioether linkage. Its PFOR inhibition activity suggests that the target compound’s thiadiazole core and amide bond may similarly disrupt microbial metabolism .
  • Oxadiazole Derivatives : The oxadiazole analog () replaces sulfur with oxygen in the heterocycle, reducing electron-withdrawing effects. Its antimicrobial activity implies that the thiadiazole’s sulfur atom in the target compound could enhance redox-mediated bioactivity .
Substituent Effects
  • Chlorobenzamide Group : Present in both the target compound and ’s oxadiazole derivative. Chlorine’s electronegativity may stabilize the amide bond and improve membrane permeability .
  • Thioethyl Linkage : Unique to the target compound, this group connects the thiadiazole core to the dimethylphenyl moiety. Similar linkages in ’s trichloroethyl-thiadiazole enhance crystallinity and thermal stability, suggesting analogous benefits .
  • Dimethylphenyl vs.

Critical Comparison :

  • ’s method uses POCl₃ for cyclization at 90°C, yielding a phenylpropyl-thiadiazole. The target compound’s synthesis may require milder conditions to preserve the thioether bond .
  • highlights sulfuric acid-mediated cyclization for trichloroethyl-thiadiazoles, emphasizing the role of acid strength in regioselectivity .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the formation of thiadiazole intermediates. Key steps include:

  • Thiadiazole core construction : Cyclization of thiourea derivatives or reaction of isothiocyanates with hydrazides under reflux conditions (e.g., ethanol or acetonitrile) .
  • Amide coupling : Reacting 3-chlorobenzoyl chloride with a thiadiazol-2-amine derivative in the presence of a base (e.g., triethylamine) .
  • Thioether linkage formation : Using 2-((3,5-dimethylphenyl)amino)-2-oxoethyl thiol intermediates, often under acidic conditions (e.g., concentrated H₂SO₄) to promote cyclization . Critical Conditions :
  • Temperature control (reflux vs. room temperature) to avoid side reactions.
  • Solvent selection (e.g., ethanol, DMF) to optimize solubility and reaction kinetics.
  • Purification via recrystallization (e.g., ethanol or acetic acid) .

Example Reaction Table :

StepReagents/ConditionsYieldKey Spectral Data (IR/NMR)Reference
CyclizationH₂SO₄, 24h, 298K97.4%IR: 1670 cm⁻¹ (C=O), 1H NMR: δ 1.91 (s, CH₃)
Amide FormationTriethylamine, CHCl₃76.2%MS: m/z = 384 [M+H]⁺

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key functional groups must be validated?

Methodological Answer:

  • IR Spectroscopy : Validate carbonyl (C=O, ~1650–1700 cm⁻¹) and thioamide (C=S, ~1250–1350 cm⁻¹) groups .
  • ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.0 ppm), methyl groups (δ 1.9–2.1 ppm), and amide NH signals (δ 8.9–10.7 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., m/z = 384 [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing (e.g., SHELX software for refinement) .

Advanced Research Questions

Q. How can researchers optimize cyclization reactions to improve yields and purity in the final step?

Methodological Answer:

  • Reagent Optimization : Substitute H₂SO₄ with milder acids (e.g., PPA) to reduce decomposition .
  • Catalytic Additives : Use iodine or triethylamine to accelerate sulfur elimination during cyclization .
  • Time-Temperature Profiling : Conduct kinetic studies (e.g., HPLC monitoring) to identify ideal reaction windows .
  • Co-Crystallization Strategies : Isolate intermediates (e.g., 4.1 and 4.1a co-crystals) to study reaction pathways via X-ray diffraction .

Data Contradiction Example : Discrepancies in NMR data (e.g., unexpected splitting of NH signals) may arise from rotameric forms of the thioamide group. Validate via variable-temperature NMR or computational modeling .

Q. What strategies resolve contradictions between X-ray crystallography and spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Cross-validate using IR/NMR (functional groups) and X-ray (bond lengths/angles). For example, SHELXL refinement can reconcile conflicting hydrogen-bonding patterns .
  • DFT Calculations : Compare experimental spectra with density functional theory (DFT)-predicted vibrational frequencies or NMR chemical shifts .
  • Crystallographic Twinning Analysis : Use SHELXD/SHELXE to address twinning artifacts in X-ray data .

Q. How can computational methods predict the compound’s bioactivity and guide experimental design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., PFOR enzyme) based on analogous thiadiazole derivatives .
  • QSAR Models : Corrogate substituent effects (e.g., 3,5-dimethylphenyl vs. chlorophenyl) on cytotoxicity or antimicrobial activity .
  • ADMET Prediction : Employ SwissADME to assess solubility, permeability, and metabolic stability .

Example Docking Results :

TargetBinding Affinity (kcal/mol)Key InteractionsReference
PFOR Enzyme-8.2H-bond with amide NH, π-π stacking with thiadiazole

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity data between in vitro assays and computational predictions?

Methodological Answer:

  • Assay Variability : Control cell line specificity (e.g., HepG2 vs. MCF-7) and incubation time .
  • Redox Interference : Test for thiol-reactive intermediates (e.g., via glutathione depletion assays) .
  • Dose-Response Refinement : Use Hill slope analysis to distinguish specific activity from nonspecific toxicity .

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